N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-14-11-16(3-4-17(14)29-2)31(27,28)24-9-10-30-18(24)13-23-20(26)19(25)22-12-15-5-7-21-8-6-15/h3-8,11,18H,9-10,12-13H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLGUUNGFOFVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Functional Groups
- Oxazolidinone Ring : Provides structural stability and potential interactions with biological targets.
- Sulfonyl Group : Known for its ability to form strong interactions with proteins.
- Pyridine Ring : May contribute to the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group is particularly noted for its ability to engage in strong non-covalent interactions, which may modulate enzyme activity and influence metabolic pathways.
Research Findings
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, oxazolidinone derivatives have been reported to inhibit bacterial protein synthesis, making them valuable in treating infections caused by resistant strains .
- Antioxidant Properties : Some derivatives have shown promising antioxidant activity, which can mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents targeting oxidative damage-related diseases .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic processes has been a focus of research. Studies indicate that the oxazolidinone framework can interfere with enzyme-substrate interactions, leading to altered metabolic pathways .
Case Studies
A study conducted on structurally similar compounds demonstrated their efficacy against various bacterial strains, highlighting the potential of this compound as an antimicrobial agent. The results indicated a dose-dependent response in inhibiting bacterial growth, suggesting that further exploration could yield effective therapeutic agents .
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Oxazolidinone Ring : This is typically achieved through the reaction of an amino alcohol with a carbonyl compound under controlled conditions.
- Introduction of the Sulfonyl Group : Reacting the oxazolidinone intermediate with a sulfonyl chloride in the presence of a base facilitates this step.
- Attachment of the Pyridine Group : The final product is formed by alkylating the sulfonyl oxazolidinone with a pyridine derivative .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1-((3-(4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide | Structure | Antibacterial |
| N1-((3-(4-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide | Structure | Antifungal |
Comparison with Similar Compounds
Key Observations :
- The 4-methoxy-3-methylbenzenesulfonyl group enhances steric bulk compared to simpler sulfonamides (e.g., ), which may influence solubility and binding kinetics.
- The ethanediamide linker provides two amide bonds, increasing hydrogen-bonding capacity relative to mono-amide analogs like 9a .
Implications for Bioactivity (Hypothetical)
- Sulfonamide-containing compounds (e.g., ) often exhibit kinase or protease inhibitory activity due to sulfonamide-protein interactions.
- Oxazolidines are associated with antibacterial and anti-inflammatory effects, as seen in linezolid derivatives .
- Pyridinylmethyl groups (e.g., in 9a–9g ) enhance solubility and facilitate binding to aromatic residues in enzyme active sites.
Q & A
Basic Research Question
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with a racemic standard .
- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for similar oxazolidinones .
Advanced Research Question
- X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry. Collaborate with synchrotron facilities for high-resolution data .
- NMR NOE Experiments : Perform 2D NOESY to detect spatial proximity between protons on the oxazolidinone ring and adjacent groups .
What analytical techniques are most effective for characterizing intermediates and the final compound?
Basic Research Question
- LC-MS : Confirm molecular weight and purity (>95%) using electrospray ionization (ESI+) .
- 1H/13C NMR : Assign protons and carbons, focusing on sulfonyl (δ 7.5–8.0 ppm) and pyridinyl (δ 8.5–8.7 ppm) regions .
Advanced Research Question
- High-Resolution Mass Spectrometry (HRMS) : Validate exact mass (e.g., C₂₄H₂₈N₄O₆S) with <2 ppm error .
- Elemental Analysis : Ensure C, H, N, S content matches theoretical values (±0.3%) to rule out hydrate/solvate formation .
How should researchers design biological assays to evaluate this compound’s enzyme inhibition potential?
Basic Research Question
Advanced Research Question
- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding modes with target enzymes. Validate with mutagenesis (e.g., alanine scanning) .
- SPR Analysis : Quantify binding affinity (KD) via surface plasmon resonance using immobilized enzyme targets .
How can contradictory bioactivity data across studies be systematically resolved?
Advanced Research Question
- Purity Reassessment : Re-analyze batches via HPLC-MS to detect impurities (>98% purity required) .
- Assay Standardization : Use WHO-recommended protocols (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Apply statistical tools (e.g., Prism) to compare IC₅₀ values across labs, accounting for assay conditions (pH, temperature) .
What strategies mitigate degradation during long-term storage?
Basic Research Question
Advanced Research Question
- DSC/TGA Analysis : Identify decomposition temperatures and hygroscopicity to optimize storage conditions .
- Protective Excipients : Co-formulate with cyclodextrins to stabilize the sulfonyl group .
How can researchers optimize synthetic yield while minimizing toxic byproducts?
Advanced Research Question
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent .
- Catalyst Recycling : Use immobilized palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to reduce heavy metal waste .
- Byproduct Analysis : Employ GC-MS to track and eliminate genotoxic impurities (e.g., alkyl sulfonates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
